1-Methylethyl cyanoformate
Overview
Description
1-Methylethyl cyanoformate, also known as isopropyl cyanoformate, is an organic compound with the formula C5H7NO2. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is particularly valued for its ability to introduce the cyanoformate group into various substrates, making it a versatile tool in synthetic chemistry.
Preparation Methods
1-Methylethyl cyanoformate can be synthesized through several methods. One common laboratory method involves the reaction of isopropyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst such as 18-crown-6 or tetra-n-butylammonium bromide . This reaction typically yields the desired product in good quantities and purity. Industrial production methods may involve similar reactions but are scaled up and optimized for higher efficiency and yield.
Chemical Reactions Analysis
1-Methylethyl cyanoformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoformate group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Acylation Reactions: It is used in the acylation of enolates to form β-keto esters.
Common reagents used in these reactions include lithium enolates, potassium cyanide, and phase transfer catalysts. The major products formed from these reactions depend on the specific substrates and conditions used but often include β-keto esters and other acylated products.
Scientific Research Applications
1-Methylethyl cyanoformate has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of β-keto esters and other acylated compounds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-methylethyl cyanoformate exerts its effects involves its role as an electrophilic reagent. It reacts with nucleophiles to form addition or substitution products. The molecular targets and pathways involved depend on the specific reactions and substrates used. For example, in the acylation of enolates, it selectively forms C-acylation products due to its electrophilic nature .
Comparison with Similar Compounds
1-Methylethyl cyanoformate can be compared with other cyanoformates such as methyl cyanoformate and ethyl cyanoformate. These compounds share similar reactivity but differ in their alkyl groups, which can influence their physical properties and reactivity. For instance:
Methyl Cyanoformate: Used similarly in acylation reactions but has a different boiling point and solubility profile.
Ethyl Cyanoformate: Also used in acylation and addition reactions but may have different reactivity due to the ethyl group.
These differences highlight the unique properties of this compound, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
propan-2-yl cyanoformate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(2)8-5(7)3-6/h4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYPIKBTHTPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320397 | |
Record name | Propan-2-yl carbonocyanidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59873-32-4 | |
Record name | NSC358927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propan-2-yl carbonocyanidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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